Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-
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Overview
Description
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methyl-1-naphthalenyl group through an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- typically involves a multi-step process. One common method includes the nitration of methyl benzoate followed by reduction to form the corresponding amine. This amine is then reacted with 2-methyl-1-naphthaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For instance, the use of solid acid catalysts such as zirconium or titanium-based catalysts can facilitate the esterification and subsequent reactions required to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For instance, it may inhibit bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound has a similar benzoic acid structure but with an amino group and a methyl ester substitution.
Benzoic acid, 2-amino-4-methyl-: Another similar compound with an amino and methyl group substitution on the benzoic acid ring.
Uniqueness
Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
833485-08-8 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[[(2-methylnaphthalen-1-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17NO2/c1-13-6-9-15-4-2-3-5-17(15)18(13)20-12-14-7-10-16(11-8-14)19(21)22/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
QNGHVCWFAHFHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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